molecular formula C11H13ClN2O5 B11479555 2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide

2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide

Cat. No.: B11479555
M. Wt: 288.68 g/mol
InChI Key: LJFUKZBMGHKXIG-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide typically involves the reaction of 3,6-dimethoxy-2-nitrobenzyl chloride with chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products with different functional groups replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Aldehydes or acids derived from the methoxy groups.

Scientific Research Applications

2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl moiety may also contribute to the compound’s biological activity through interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: Similar structure but with different substituents on the aromatic ring.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of a nitrophenyl group.

Uniqueness

2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide is unique due to the combination of its chloroacetamide and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C11H13ClN2O5/c1-18-8-3-4-9(19-2)11(14(16)17)7(8)6-13-10(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15)

InChI Key

LJFUKZBMGHKXIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CNC(=O)CCl

Origin of Product

United States

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